molecular formula C22H19ClN4OS2 B11201799 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11201799
M. Wt: 455.0 g/mol
InChI Key: DLWDXXKBERBVOT-UHFFFAOYSA-N
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Description

3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, and a cyclohepta[b]thieno[3,2-e]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with the chlorophenyl groupThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient synthetic routes and minimizing the production costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorophenyl group can produce aniline derivatives .

Scientific Research Applications

3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The thiazole ring and chlorophenyl group play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C22H19ClN4OS2

Molecular Weight

455.0 g/mol

IUPAC Name

6-amino-8-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H19ClN4OS2/c23-13-8-6-12(7-9-13)16-14-4-2-1-3-5-15(14)26-21-17(16)18(24)19(30-21)20(28)27-22-25-10-11-29-22/h6-11H,1-5,24H2,(H,25,27,28)

InChI Key

DLWDXXKBERBVOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=NC=CS5)N

Origin of Product

United States

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